4-Ethylpyridine-3-boronic acid pinacol ester
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Overview
Description
4-Ethylpyridine-3-boronic acid pinacol ester is an important organic compound that is widely used in scientific research. It is a boronic acid derivative that has a unique chemical structure, which makes it an ideal candidate for various applications in the field of chemistry and biology.
Scientific Research Applications
- DYRK1A Inhibitors : 4-Ethylpyridine-3-boronic acid pinacol ester is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs. These compounds act as inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase associated with neurodegenerative diseases and cancer .
- Researchers have functionalized nanoparticles with phenylboronic acid pinacol ester to create ROS-responsive multifunctional nanoparticles. These nanoparticles show promise in treating periodontitis by alleviating chronic inflammation in rat models .
Medicinal Chemistry and Drug Development
Nanoparticle-Based Therapeutics
Mechanism of Action
Target of Action
The primary target of 4-Ethylpyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by the 4-Ethylpyridine-3-boronic acid pinacol ester, is a crucial pathway in organic synthesis . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic ester, it is expected to have good stability and reactivity, making it suitable for use in organic synthesis .
Result of Action
The molecular effect of the action of 4-Ethylpyridine-3-boronic acid pinacol ester is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, including new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which have been identified as DYRK1A inhibitors .
Action Environment
The action of 4-Ethylpyridine-3-boronic acid pinacol ester is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the stability of the boronic ester .
properties
IUPAC Name |
4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTCATCTKZVZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridine-3-boronic acid pinacol ester | |
CAS RN |
2096330-85-5 |
Source
|
Record name | 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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